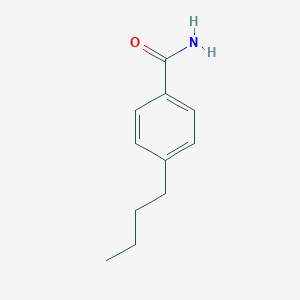

4-Butylbenzamide

Description

Properties

IUPAC Name |

4-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINRIKJBULSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384251 | |

| Record name | 4-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107377-07-1 | |

| Record name | 4-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylbenzamide

Introduction

4-Butylbenzamide is an organic compound belonging to the class of substituted benzamides. Its structure, featuring a linear butyl group at the para position of a benzamide core, imparts a unique combination of lipophilicity and hydrogen bonding capabilities. This molecular architecture makes it a compound of interest for researchers in medicinal chemistry and materials science, where it can serve as a key building block or a standalone molecule with potential biological activity. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 107377-07-1 | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing from 4-butylbenzoic acid. This common and reliable method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Butylbenzoyl Chloride

The initial step involves the activation of 4-butylbenzoic acid by converting it to 4-butylbenzoyl chloride. This transformation is crucial as acyl chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-butylbenzoic acid.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-butylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound from 4-Butylbenzoyl Chloride

The second step is a nucleophilic acyl substitution reaction where the highly reactive 4-butylbenzoyl chloride is treated with ammonia to form the desired amide. Aqueous ammonia is a convenient and readily available source of the nucleophile.

Experimental Protocol:

-

Cool a flask containing concentrated aqueous ammonia in an ice bath.

-

Slowly add the crude 4-butylbenzoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form immediately.[4]

-

Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.[4]

-

The crude this compound can then be purified by recrystallization.

Alternative Synthetic Route: Direct Amidation of 4-Butylbenzoic Acid

While the acyl chloride route is highly reliable, direct amidation of 4-butylbenzoic acid is also a viable, "greener" alternative that avoids the use of thionyl chloride. This method typically requires a coupling agent to activate the carboxylic acid.

Conceptual Workflow for Direct Amidation:

Caption: Direct amidation of 4-butylbenzoic acid.

Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with an activating agent such as hydroxybenzotriazole (HOBt).[5]

Purification of this compound

Recrystallization is a standard and effective method for purifying the crude this compound.[6] A suitable solvent system, such as ethanol/water, can be employed. The crude product is dissolved in a minimal amount of hot solvent, and upon slow cooling, the purified this compound crystallizes out, leaving impurities in the mother liquor. For higher purity, flash column chromatography using a solvent system like hexane/ethyl acetate can also be utilized.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will appear as a doublet, and the protons ortho to the butyl group will appear as another doublet.

-

Amide Protons: The two protons of the -NH₂ group may appear as a broad singlet.

-

Butyl Group Protons: The protons of the butyl chain will exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region (typically δ 165-175 ppm).

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry.

-

Butyl Group Carbons: Four distinct signals corresponding to the four carbon atoms of the butyl chain will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | Two bands in the region of 3100-3500 cm⁻¹ (primary amide) |

| C=O Stretch | A strong absorption around 1640-1680 cm⁻¹ (amide I band) |

| N-H Bend | Around 1600-1650 cm⁻¹ (amide II band) |

| C-N Stretch | Around 1400 cm⁻¹ |

| Aromatic C-H Stretch | Above 3000 cm⁻¹ |

| Aliphatic C-H Stretch | Below 3000 cm⁻¹ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (177.25). Key fragment ions would result from the cleavage of the butyl group and the amide functionality.

Conclusion

This technical guide has outlined robust and reliable methods for the synthesis and comprehensive characterization of this compound. The presented protocols, rooted in fundamental organic chemistry principles, provide a clear pathway for researchers to obtain and verify this valuable chemical entity. The detailed characterization data serves as a crucial reference for ensuring the quality and purity of the synthesized compound, which is paramount for its application in further scientific endeavors.

References

-

PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. Available from: [Link]

-

Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. Available from: [Link]

-

PubChem. N-butyl-4-ethylbenzamide. Available from: [Link]

-

PubChem. N-Butylbenzamide. Available from: [Link]

-

ACS Publications. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Available from: [Link]

-

NIST WebBook. Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. Available from: [Link]

-

Chemexpress. CAS 107377-07-1|this compound. Available from: [Link]

-

Scribd. Final Benzamide Preparations | PDF. Available from: [Link]

-

National Institutes of Health. Base-promoted direct amidation of esters: beyond the current scope and practical applications. Available from: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. Available from: [Link]

-

Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available from: [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

Royal Society of Chemistry. Contents. Available from: [Link]

-

Taylor & Francis Online. Synthesis of N-t-Butyl Benzamides: Synthetic Communications. Available from: [Link]

-

ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Available from: [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

-

Reddit. Purification of N-benzylbenzamides : r/chemistry. Available from: [Link]

-

BMRB. bmse000668 Benzamide at BMRB. Available from: [Link]

-

ResearchGate. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Available from: [Link]

-

ResearchGate. How to purify p-amino tert butyl benzamide ?. Available from: [Link]

-

TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Available from: [Link]

Sources

- 1. 4-N-BUTYLBENZAMIDE CAS#: 107377-07-1 [m.chemicalbook.com]

- 2. 4-n-Butylbenzamide, 97% | Fisher Scientific [fishersci.ca]

- 3. CAS 107377-07-1: this compound | CymitQuimica [cymitquimica.com]

- 4. scribd.com [scribd.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 4-Butylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 4-Butylbenzamide

Introduction

This compound is a chemical compound belonging to the benzamide family, characterized by a benzene ring substituted with an amide group and a butyl group at the para (4) position. As with many substituted aromatic compounds, isomerism is a critical consideration. The term "4-butyl" can refer to either a linear n-butyl group or a branched tert-butyl group, leading to two distinct isomers with different physicochemical profiles: 4-n-butylbenzamide and 4-tert-butylbenzamide. This distinction is paramount for researchers, as these structural nuances significantly influence properties like melting point, solubility, and biological activity.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, with a primary focus on the n-butyl isomer. Comparative data for the 4-tert-butyl isomer is included to provide a broader context and highlight the impact of structural isomerism. The information herein is curated for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for applications ranging from synthetic chemistry to medicinal research.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for both 4-n-butylbenzamide and 4-tert-butylbenzamide are outlined below.

| Identifier | 4-n-Butylbenzamide | 4-tert-Butylbenzamide |

| CAS Registry Number | 107377-07-1[1] | 56108-12-4[2][3][4] |

| Molecular Formula | C11H15NO[1] | C11H15NO[2][3][4] |

| Molecular Weight | 177.24 g/mol [1] | 177.24 g/mol [2][4] |

| IUPAC Name | This compound | 4-(tert-butyl)benzamide[3] |

The structural difference between the linear alkyl chain of the n-butyl isomer and the bulky, spherical nature of the tert-butyl group is the primary determinant of their distinct physical properties.

A representative method involves reacting 4-tert-butyl benzoyl chloride with ammonia to yield 4-tert-butylbenzamide.[2] A similar principle applies to the n-butyl isomer. An alternative robust method involves the coupling of a substituted benzoic acid with an amine using peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt).[5]

Purification is commonly achieved by recrystallization. The choice of solvent is guided by the compound's solubility profile; typically, a solvent system is chosen in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, allowing for the crystallization of pure product upon cooling.

Analytical Characterization and Experimental Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The primary techniques include NMR, IR, and mass spectrometry.

Protocol 4.1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a reliable measure for formulation and preclinical studies.[6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol) in a sealed glass vial. The excess solid is critical to ensure equilibrium with a saturated solution is achieved.[6]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by careful collection of the supernatant.[6] Filtration can also be used, but care must be taken to avoid temperature changes or adsorption of the compound onto the filter membrane.

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Protocol 4.2: Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. For 4-n-butylbenzamide, one would expect to see:

-

Two doublets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the para-substituted benzene ring protons.

-

A broad singlet for the amide (N-H) proton (approx. 5.9-6.3 ppm), which may exchange with D₂O.[7]

-

A triplet for the terminal methyl group of the butyl chain (approx. 0.9 ppm).

-

Multiplets for the three methylene (-CH₂-) groups of the butyl chain (approx. 1.3-2.7 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon (approx. 165-167 ppm), aromatic carbons (approx. 125-145 ppm), and the four distinct carbons of the n-butyl chain (approx. 10-40 ppm).[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups based on their vibrational frequencies. Characteristic peaks for this compound include:

-

Mass Spectrometry (MS): Mass spectrometry provides information on the compound's molecular weight and fragmentation pattern, confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.24).

-

Key Fragments: Common fragmentation patterns for N-alkylbenzamides include the formation of the benzoyl cation (m/z = 105) and the phenyl cation (m/z = 77).[8][9] The loss of the butyl group is also a likely fragmentation pathway.

-

Applications in Research and Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable intermediate and building block in organic synthesis.[2] Its physicochemical properties, particularly its moderate lipophilicity and metabolic stability, make it and its derivatives attractive candidates for lead optimization in drug discovery programs targeting a wide range of biological targets.

Conclusion

This compound is a compound whose utility in scientific research is underpinned by its distinct physicochemical properties. The critical distinction between its n-butyl and tert-butyl isomers, which manifests in differing melting points, solubility, and molecular packing, highlights the importance of precise structural characterization. This guide provides the foundational data, experimental protocols, and theoretical understanding necessary for researchers to effectively synthesize, purify, analyze, and utilize this compound in their work. A thorough grasp of these properties is essential for ensuring reproducibility and advancing research in both chemical and biological sciences.

References

Sources

- 1. 4-N-BUTYLBENZAMIDE CAS#: 107377-07-1 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-tert-Butylbenzamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-TERT-BUTYLBENZAMIDE CAS#: 56108-12-4 [m.chemicalbook.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. N-Butylbenzamide | C11H15NO | CID 76024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Butylbenzamide CAS number and IUPAC name

An In-Depth Technical Guide to 4-Butylbenzamide

For professionals in research, and drug development, this guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in the pharmaceutical landscape. This document is structured to offer not just data, but also scientific context and actionable insights.

Core Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 107377-07-1[1]

Physicochemical and Pharmacokinetic Profile

A summary of the key properties of this compound is presented below. These parameters are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Melting Point | 127 °C | [1] |

| Boiling Point | 309.9±21.0 °C (Predicted) | [1] |

| Density | 1.018±0.06 g/cm³ (Predicted) | [1] |

| LogP | 2.8049 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Polar Surface Area | 34.297 Ų | [2] |

Synthesis of this compound: A Methodological Approach

Proposed Synthetic Pathway: Amidation of 4-Butylbenzoic Acid

This two-step process begins with the conversion of 4-butylbenzoic acid to its more reactive acyl chloride, followed by amidation.

Step 1: Formation of 4-Butylbenzoyl Chloride

4-butylbenzoic acid is reacted with thionyl chloride (SOCl₂) to form 4-butylbenzoyl chloride. This is a standard and high-yielding method for preparing acyl chlorides from carboxylic acids.

Step 2: Amidation of 4-Butylbenzoyl Chloride

The resulting 4-butylbenzoyl chloride is then reacted with ammonia (NH₃) to yield the final product, this compound.

Experimental Protocol

-

Acid Chloride Formation: To a solution of 4-butylbenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-butylbenzoyl chloride.

-

Amidation: Dissolve the crude 4-butylbenzoyl chloride in an appropriate solvent like DCM and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide, maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound from 4-butylbenzoic acid.

Potential Mechanism of Action and Therapeutic Applications

Due to a lack of direct studies on this compound, its mechanism of action is hypothesized based on the known biological activities of structurally similar benzamide derivatives.

Hypothesized Mechanism: Tubulin Polymerization Inhibition

Many N-substituted benzamide derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3] These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells. It is plausible that this compound could exhibit a similar mechanism of action.

Potential Signaling Pathway

Caption: Hypothesized mechanism of this compound as a tubulin polymerization inhibitor.

Therapeutic Applications in Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[4]

-

Anticancer Agents: Based on the hypothesized mechanism of tubulin inhibition, this compound could be investigated as a potential anticancer agent.[3] The development of related compounds as potent antitumor agents supports this line of inquiry.

-

PROTACs: Benzamide derivatives have been explored as binders for the E3 ligase cereblon (CRBN), a key component in the design of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins. The suitability of this compound as a CRBN ligand would require experimental validation.

-

Other Potential Uses: The broader class of benzamides has been investigated for various other therapeutic applications, including as anti-inflammatory, antimicrobial, and cardiovascular agents.[4]

Conclusion

This compound, identified by CAS number 107377-07-1, is a benzamide derivative with potential for further investigation in drug discovery and development. While direct experimental data is limited, its structural similarity to known bioactive compounds, particularly tubulin polymerization inhibitors, suggests a promising avenue for research into its anticancer properties. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further biological evaluation. As with any novel compound, the hypothesized mechanisms and applications presented here require rigorous experimental validation.

References

-

PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. Available from: [Link]

-

Cheméo. Benzamide, 4-butyl-N-butyl-N-pentyl- - Chemical & Physical Properties. Available from: [Link]

-

Cheméo. Benzamide, 4-butyl-N-butyl-N-propyl- - Chemical & Physical Properties. Available from: [Link]

-

PubChem. N-butyl-4-ethylbenzamide | C13H19NO | CID 19225861. Available from: [Link]

-

The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. Available from: [Link]

-

PubChem. N-Butylbenzamide | C11H15NO | CID 76024. Available from: [Link]

-

PubChem. N-t-Butylbenzamide | C11H15NO | CID 138622. Available from: [Link]

-

NIST. Benzamide, N-butyl-. Available from: [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

PrepChem. Synthesis of N-n-butylbenzamide. Available from: [Link]

-

MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Available from: [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

- Google Patents. AU700984B2 - Benzamide-containing pharmaceutical compositions.

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link]

-

PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available from: [Link]

Sources

- 1. 4-N-BUTYLBENZAMIDE CAS#: 107377-07-1 [m.chemicalbook.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Butylbenzamide: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Butylbenzamide, a key chemical intermediate in various research and development applications. As the precise structural confirmation of such molecules is paramount for regulatory compliance and scientific rigor, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing not just the data, but the underlying scientific principles and experimental considerations for its accurate interpretation.

Introduction

This compound, with the chemical formula C₁₁H₁₅NO, is a para-substituted aromatic amide. The structural characterization of this compound is crucial for understanding its chemical behavior and for ensuring its purity in synthetic processes. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. The data presented herein is a combination of predicted values from highly reliable computational models and established spectroscopic principles for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of chloroform-d (CDCl₃). To ensure homogeneity, the sample can be gently vortexed.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: The spectra are acquired, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.

Diagram of Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the protons of the butyl chain, and the amide protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Ar-H (ortho to C=O) |

| ~7.25 | d | 2H | Ar-H (ortho to butyl) |

| ~6.0 (broad) | s | 2H | -NH₂ |

| ~2.65 | t | 2H | Ar-CH₂- |

| ~1.60 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.35 | m | 2H | -CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₃ |

Interpretation:

-

Aromatic Region (δ 7.0-8.0 ppm): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing amide group are deshielded and appear at a lower field (~7.75 ppm) compared to the protons ortho to the electron-donating butyl group (~7.25 ppm).

-

Amide Protons (δ ~6.0 ppm): The amide (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can be highly variable depending on concentration and solvent.

-

Butyl Chain Protons (δ 0.9-2.7 ppm):

-

The methylene group attached to the aromatic ring (Ar-CH₂-) is deshielded by the ring and appears as a triplet around 2.65 ppm.

-

The two internal methylene groups of the butyl chain appear as multiplets around 1.60 and 1.35 ppm.

-

The terminal methyl group (-CH₃) is the most shielded and appears as a triplet at approximately 0.95 ppm.

-

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Amide) |

| ~145 | Ar-C (ipso to butyl) |

| ~132 | Ar-C (ipso to C=O) |

| ~129 | Ar-CH (ortho to butyl) |

| ~128 | Ar-CH (ortho to C=O) |

| ~35 | Ar-CH₂- |

| ~33 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~169 ppm): The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons (δ 128-145 ppm): There are four distinct signals for the aromatic carbons due to the para-substitution. The ipso-carbons (carbons attached to the substituents) are typically quaternary and may show weaker signals. The chemical shifts are influenced by the electronic effects of the butyl and amide groups.

-

Butyl Chain Carbons (δ 14-35 ppm): Each of the four carbons in the butyl chain is chemically distinct and gives rise to a separate signal in the aliphatic region of the spectrum.

Diagram of this compound with Atom Numbering for NMR Assignments

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: Acquiring an IR Spectrum

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

Step-by-Step Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities, as well as the alkyl chain.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 and ~3180 | N-H stretch (asymmetric & symmetric) | Amide (-NH₂) |

| ~3050 | C-H stretch (aromatic) | Benzene Ring |

| ~2950, ~2870 | C-H stretch (aliphatic) | Butyl Chain |

| ~1660 | C=O stretch (Amide I band) | Amide |

| ~1610 | N-H bend (Amide II band) | Amide |

| ~1580, ~1480 | C=C stretch (aromatic) | Benzene Ring |

| ~840 | C-H out-of-plane bend | p-disubstituted Benzene |

Interpretation:

-

N-H Stretching: The two bands in the 3350-3180 cm⁻¹ region are characteristic of a primary amide.

-

C-H Stretching: The absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the butyl group.

-

Carbonyl Stretching (Amide I): The strong absorption around 1660 cm⁻¹ is a hallmark of the amide carbonyl group. Its position is influenced by resonance with the nitrogen lone pair.

-

N-H Bending (Amide II): The band around 1610 cm⁻¹ is due to the in-plane bending of the N-H bonds.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

Out-of-Plane Bending: The strong band around 840 cm⁻¹ is indicative of para-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (177.24 g/mol ) and a series of fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 177 | [C₁₁H₁₅NO]⁺• (Molecular Ion) |

| 160 | [M - NH₃]⁺• |

| 134 | [M - C₃H₇]⁺ |

| 121 | [M - C₄H₈]⁺• (McLafferty Rearrangement) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of Fragmentation Pattern:

-

Molecular Ion (m/z 177): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

Loss of Ammonia (m/z 160): A peak corresponding to the loss of an ammonia radical is possible.

-

Loss of Propyl Radical (m/z 134): Cleavage of the C-C bond beta to the aromatic ring can result in the loss of a propyl radical.

-

McLafferty Rearrangement (m/z 121): A characteristic rearrangement for compounds with a gamma-hydrogen relative to a carbonyl group, leading to the elimination of an alkene (butene in this case).

-

Benzoyl Cation (m/z 105): Alpha-cleavage between the carbonyl group and the aromatic ring is a very common fragmentation pathway for benzamides, leading to the stable benzoyl cation, which is often the base peak.

-

Phenyl Cation (m/z 77): Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation.

Diagram of Key Fragmentation Pathways of this compound

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural confirmation of this compound. The detailed interpretation of the spectral features, grounded in established chemical principles, allows for an unambiguous assignment of the molecule's structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical compound.

References

-

ChemAxon. (2024). NMR Predictor. Retrieved from [Link][1][2][3][4]

-

ACD/Labs. (2024). NMR Prediction Software. Retrieved from [Link][5]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link][6][7]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link][8][9][10][11][12][13]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10][14]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][7][15][16][17]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][18]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link][9]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link][19][20]

-

Stenutz, R. (n.d.). N-(n-butyl)benzamide. Retrieved from [Link][21]

-

PubChem. (n.d.). N-Butylbenzamide. Retrieved from [Link][22]

-

PubChem. (n.d.). N-t-Butylbenzamide. Retrieved from [Link][23]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 3. PROSPRE [prospre.ca]

- 4. chemaxon.com [chemaxon.com]

- 5. acdlabs.com [acdlabs.com]

- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. hmdb.ca [hmdb.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Visualizer loader [nmrdb.org]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 14. chemaxon.com [chemaxon.com]

- 15. Visualizer loader [nmrdb.org]

- 16. Predict 1H proton NMR spectra [nmrdb.org]

- 17. IR spectra prediction [cheminfo.org]

- 18. researchgate.net [researchgate.net]

- 19. CASPRE [caspre.ca]

- 20. sourceforge.net [sourceforge.net]

- 21. reddit.com [reddit.com]

- 22. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 23. acdlabs.com [acdlabs.com]

The Solubility of 4-Butylbenzamide in Organic Solvents: A Technical Guide for Researchers

Abstract

Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application in numerous scientific and industrial domains, most notably in drug development and chemical synthesis. This technical guide provides an in-depth exploration of the solubility characteristics of 4-butylbenzamide. In light of the limited availability of specific quantitative solubility data in public literature, this document focuses on the underlying principles governing the dissolution of this compound and furnishes a detailed, robust experimental protocol for its determination. This guide is intended to empower researchers, scientists, and drug development professionals to accurately ascertain the solubility of this compound in a range of organic solvents, thereby facilitating formulation, purification, and analytical development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a pivotal property that influences its entire development lifecycle. In drug development, solubility is a key determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For synthetic chemists, understanding solubility is essential for optimizing reaction conditions, selecting appropriate solvents for purification through crystallization, and for the formulation of the final product. This compound, a derivative of benzamide, is a compound of interest in medicinal chemistry and organic synthesis. Its molecular structure, which combines a polar amide group with a nonpolar butyl-substituted benzene ring, results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.25 g/mol | [1][2] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| CAS Number | 107377-07-1 |

The structure of this compound features a primary amide group (-CONH₂) capable of acting as both a hydrogen bond donor and acceptor, and a benzene ring substituted with a butyl group. This combination of a polar head and a nonpolar tail imparts an amphiphilic character to the molecule, suggesting that its solubility will be a fine balance of intermolecular forces.

Principles of this compound Solubility in Organic Solvents

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamically driven process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of this compound, which is expected to facilitate solubility. The alkyl chain of the alcohols can also interact favorably with the butylbenzene portion of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors for the N-H protons of the amide group and can effectively solvate the aromatic ring through dipole-dipole interactions, leading to good solubility.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary solute-solvent interactions will be van der Waals forces between the butylbenzene moiety and the solvent molecules. The polar amide group is less effectively solvated, which will likely limit the overall solubility.

The following diagram illustrates the key intermolecular interactions that govern the dissolution of this compound in different types of organic solvents.

Caption: Intermolecular forces between this compound and organic solvents.

Experimental Protocol for Determining Thermodynamic Solubility

Given the absence of readily available quantitative data, experimental determination is paramount. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4][5][6]

The Shake-Flask Method

This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the resulting saturated solution is then quantified.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a suitable alternative analytical instrument (e.g., GC, UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation of the Suspension: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor. Report the solubility in units such as mg/mL, g/L, or mol/L.

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present and compare the solubility of this compound in various organic solvents.

Table 1: Template for Experimental Solubility Data of this compound at 25 °C

| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | High | Enter experimental data | Calculate from experimental data |

| Ethanol | Polar Protic | High | Enter experimental data | Calculate from experimental data |

| Acetone | Polar Aprotic | High | Enter experimental data | Calculate from experimental data |

| Acetonitrile | Polar Aprotic | Moderate | Enter experimental data | Calculate from experimental data |

| Ethyl Acetate | Moderately Polar | Moderate | Enter experimental data | Calculate from experimental data |

| Dichloromethane | Chlorinated | Moderate | Enter experimental data | Calculate from experimental data |

| Toluene | Aromatic Hydrocarbon | Low | Enter experimental data | Calculate from experimental data |

| Hexane | Aliphatic Hydrocarbon | Very Low | Enter experimental data | Calculate from experimental data |

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a thorough understanding of its physicochemical properties and the principles of intermolecular forces allows for a qualitative prediction of its behavior in various organic solvents. This technical guide provides a robust and reliable experimental framework, centered on the shake-flask method, to empower researchers to generate high-quality, quantitative solubility data. The accurate determination of the solubility of this compound is an indispensable step in its journey from a laboratory curiosity to a valuable component in pharmaceutical and chemical applications.

References

- BenchChem. (2025). N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BenchChem. (2025). solubility of 4-benzoylbenzamide in common organic solvents.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.

- Solubility of Things. (n.d.). N-[4-guanidino-1-(2-naphthylcarbamoyl)butyl]benzamide.

- SpringerLink. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.

- IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES.

- CORE. (2010). Organic Solvent Solubility Data Book.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Phytosafe. (n.d.). OECD 105.

- Analytice. (2017). OECD 105 - Water Solubility Test at 20°C.

- Stenutz. (n.d.). N-(n-butyl)benzamide.

- Benchchem. (n.d.). N-Butylbenzamide | 2782-40-3.

- PubChem. (n.d.). N-Butylbenzamide.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Butoxybenzaldehyde in Organic Solvents.

- University of Toronto. (2023). Solubility of Organic Compounds.

- BenchChem. (2025). Solubility profile of 4-Hydroxybenzamide in different solvents.

Sources

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Butylbenzamide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of 4-butylbenzamide, a key scaffold in medicinal chemistry.

While the benzamide functional group is a cornerstone in the development of a wide array of therapeutics, a detailed public record of the single-crystal X-ray diffraction analysis for this compound specifically has remained elusive in broad searches of crystallographic databases and peer-reviewed literature. This guide, therefore, serves a dual purpose: to underscore the critical importance of such analysis in drug design and to provide a robust, field-proven methodological framework for researchers to conduct this analysis independently.

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of diverse therapeutic agents targeting a range of conditions from cancer to central nervous system disorders.[1] The ability of the benzamide core to be chemically modified allows for the fine-tuning of its physicochemical properties and target-specific interactions, making it a fertile ground for novel drug discovery.[1] Understanding the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is paramount for rational drug design, enabling the optimization of drug-target interactions.

This technical guide will detail the synthesis, crystallization, and theoretical workflow for the complete crystal structure determination and analysis of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A reliable method for the synthesis of N-n-butylbenzamide involves the reaction of benzamide with 1-bromobutane in the presence of a phase-transfer catalyst.

Experimental Protocol:

-

To a refluxing mixture of benzamide (1.21 g, 0.01 mol) and 50% aqueous sodium hydroxide solution (10 ml), slowly add a solution of 1-bromobutane (1.51 g, 0.011 mol) in benzene (10 ml) containing a suitable phase-transfer catalyst.

-

Continue refluxing for 4 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and dilute with water (20 ml).

-

Separate the organic phase, wash with water until neutral, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield N-n-butylbenzamide.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique.

Experimental Protocol:

-

Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature.

-

Loosely cover the container to allow for the slow evaporation of the solvent.

-

Monitor the solution over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.

The Workflow of Single-Crystal X-ray Diffraction

The process of determining a crystal structure from a single crystal can be broken down into several key steps, as illustrated in the workflow diagram below.

Step-by-Step Experimental Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal structure. The positions and intensities of the diffracted beams are recorded by a detector.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the unique reflections.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility.

The Anticipated Crystal Structure of this compound: A Hypothetical Analysis

While a definitive crystal structure is not publicly available, we can hypothesize on the key structural features and intermolecular interactions that would be of interest to drug development professionals.

Molecular Conformation and Geometry

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule. Of particular interest would be the conformation of the butyl chain and the dihedral angle between the phenyl ring and the amide plane. This information is crucial for understanding how the molecule might fit into a biological target's binding site.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking. A detailed analysis of these interactions would provide insights into the crystal's stability and physical properties, such as solubility and melting point, which are critical parameters in drug formulation.

Hypothetical Crystallographic Data Summary

| Parameter | Expected Value |

| Chemical Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Crystal System | (To be determined) |

| Space Group | (To be determined) |

| Unit Cell Dimensions | (To be determined) |

| Volume | (To be determined) |

| Z | (To be determined) |

| Density (calculated) | (To be determined) |

| Hydrogen Bonding | Expected between amide N-H and carbonyl O |

| π-π Stacking | Possible between phenyl rings |

The Path Forward: A Call for Data

The absence of a publicly available crystal structure for this compound represents a knowledge gap in the field of medicinal chemistry. This guide provides the necessary framework for researchers to bridge this gap. The deposition of this data into a public repository, such as the Cambridge Crystallographic Data Centre (CCDC), would be an invaluable contribution to the scientific community, accelerating research and development in benzamide-based therapeutics. The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures and provides free access to deposited datasets.

References

Sources

A Technical Guide to the Biological Activity Screening of 4-Butylbenzamide

Abstract

This technical guide outlines a comprehensive, tiered strategy for the biological activity screening of 4-Butylbenzamide, a synthetic molecule within the versatile benzamide class of compounds. While extensive research exists for various benzamide derivatives, which exhibit a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects, specific data on this compound remains limited.[1] This document, therefore, serves as a proactive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this compound. We will detail a logical, multi-stage screening cascade, beginning with foundational cytotoxicity assessments and progressing to targeted antimicrobial and anti-inflammatory assays. Each proposed experimental protocol is designed as a self-validating system, complete with necessary controls and data interpretation guidelines. The causality behind each experimental choice is explained, grounded in the established biological activities of structurally related benzamide analogs.[2][3] This guide provides not only the "how" but also the "why," empowering research teams to generate robust, publication-ready data.

Introduction and Rationale

The benzamide scaffold is a cornerstone in medicinal chemistry, present in approximately 25% of top-selling pharmaceuticals.[1] These compounds are known to interact with a diverse range of biological targets, leading to activities such as anticonvulsant, analgesic, antitumor, antibacterial, and antifungal effects.[1] A key mechanism of action for some N-substituted benzamides is the inhibition of the transcription factor NF-κB, a pivotal mediator of inflammatory responses.[2][4] Given this precedent, it is logical to hypothesize that this compound may possess similar bioactive properties.

This guide puts forth a systematic screening approach to elucidate the biological activity profile of this compound. The proposed workflow is designed to be resource-efficient, starting with broad-spectrum assays and narrowing down to more specific, mechanism-of-action studies based on initial findings.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [5] |

| Molecular Weight | 177.24 g/mol | [5] |

| LogP | 2.8049 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Polar Surface Area | 34.297 Ų | [5] |

Proposed Biological Screening Cascade

The screening cascade is designed in three tiers to systematically evaluate the biological potential of this compound.

Caption: Proposed workflow for biological activity screening of this compound.

Tier 1: Foundational Cytotoxicity Screening

Rationale: Before investigating any specific therapeutic activity, it is crucial to determine the concentration range at which this compound exhibits toxicity to mammalian cells.[6] This initial screen establishes a safe therapeutic window for subsequent in vitro assays and is a critical first step in any drug discovery pipeline.[7][8] The MTT assay is a robust, reliable, and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

1. Reagent Preparation:

- MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C, protected from light.[11]

- Solubilization Solution: Prepare a solution of 10% SDS (sodium dodecyl sulfate) in 0.01 M HCl.

2. Cell Seeding:

- Seed a human cell line (e.g., HEK293 for normal cell toxicity or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

- Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

3. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

- Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.

- Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest compound concentration) and a "no-cell control" (medium only, for background absorbance).

4. Incubation and Assay:

- Incubate the plate for 24-72 hours (a 48-hour incubation is a common starting point).

- Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

- Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

5. Data Acquisition and Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | 48 | Experimental Data |

| HeLa | 48 | Experimental Data |

Tier 2: Bioactivity Profiling

Based on the established activities of the broader benzamide class, we propose parallel screening for antimicrobial and anti-inflammatory properties.[1][13]

4.1 Antimicrobial Activity Screening

Rationale: Benzamide derivatives have shown promise as antimicrobial agents, with some acting as inhibitors of essential bacterial enzymes like the FtsZ protein involved in cell division.[14][15] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria is a logical next step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth.[16][17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

1. Preparation of Bacterial Inoculum:

- From a fresh culture (18-24 hours) on an agar plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

- Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]

- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[16]

2. Assay Plate Preparation:

- In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range is 128 µg/mL down to 0.25 µg/mL.[18]

- Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

3. Inoculation and Incubation:

- Add the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.

- Incubate the plate at 37°C for 16-20 hours.[18]

4. MIC Determination:

- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).[16]

Data Presentation: Antimicrobial Activity of this compound

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 29213 | Experimental Data |

| Escherichia coli | Negative | 25922 | Experimental Data |

| Pseudomonas aeruginosa | Negative | 27853 | Experimental Data |

| Bacillus subtilis | Positive | 6633 | Experimental Data |

4.2 Anti-inflammatory Activity Screening

Rationale: Several benzamide derivatives have demonstrated anti-inflammatory properties, with some acting through the inhibition of the NF-κB signaling pathway, which is crucial for the production of inflammatory mediators like nitric oxide (NO).[2][19] A common and reliable in vitro model for assessing anti-inflammatory potential is the measurement of NO production in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[20]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Cell Culture and Seeding:

- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

- Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Compound and LPS Treatment:

- Pre-treat the cells with various non-toxic concentrations of this compound (determined from the Tier 1 cytotoxicity assay) for 1-2 hours.

- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include an unstimulated control and an LPS-only control.

3. Measurement of Nitrite:

- After incubation, collect 50 µL of the cell culture supernatant from each well.

- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

- Incubate for 10 minutes at room temperature, protected from light.[21]

- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

- Incubate for another 10 minutes. The formation of a purple/magenta color indicates the presence of nitrite.

4. Data Acquisition and Analysis:

- Measure the absorbance at 540 nm.

- Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

- Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.

Tier 3: Mechanistic Investigation

Should this compound demonstrate significant anti-inflammatory activity in Tier 2, a logical next step is to investigate its potential mechanism of action.

Rationale: As previously mentioned, the NF-κB signaling pathway is a key regulator of inflammation and a known target for some benzamides.[4][22] LPS activation of macrophages triggers a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[23][24] Investigating the effect of this compound on NF-κB translocation can provide crucial insight into its anti-inflammatory mechanism.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial biological characterization of this compound. By following this tiered approach, researchers can efficiently screen for cytotoxicity, antimicrobial, and anti-inflammatory activities. The provided protocols are designed to be self-validating and generate high-quality, reproducible data. The insights gained from this screening cascade will be invaluable for determining the therapeutic potential of this compound and guiding future drug development efforts.

References

- BenchChem. (2025).

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Preprints.org. [Link]

- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

- Pero, R. W., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.

-

Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer. [Link]

- Liberg, D., et al. (2001). N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. Molecular Immunology.

- Liu, T., et al. (2017).

- Sun, S. C. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology.

- CLYTE Technologies. (2025).

- BenchChem. (2025).

- Nature Protocols. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Mohite, S. K., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research.

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

- PubMed. (n.d.). Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. PubMed.

-

PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

- National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCL Method PCC-1.

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

- Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

-

protocols.io. (2017). Minimal Inhibitory Concentration (MIC). [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations (MIS). [Link]

- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. BenchChem.

-

ChemBK. (2024). 4-tert-Butylbenzamide. ChemBK. [Link]

-

Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

- PubMed. (2017).

-

Cheméo. (n.d.). Benzamide, 4-butyl-N-butyl-N-propyl- - Chemical & Physical Properties. Cheméo. [Link]

- MDPI. (n.d.).

- Semantic Scholar. (n.d.).

- PubMed Central. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed Central.

- ResearchGate. (2025). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives.

- PubMed Central. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. PubMed Central.

-

Chemsrc. (2025). N-butyl-4-nitro-benzamide | CAS#:51207-98-8. Chemsrc. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide. PubChem. [Link]

- PubMed Central. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. PubMed Central.

- MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.

- MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.

- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

- PubMed. (2018).